5-Isobutyl-1-phenyl-1H-pyrazole
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Overview
Description
5-Isobutyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-1-phenyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . This reaction can be catalyzed by iodine molecules, which facilitate the formation of the pyrazole structure . Another method involves the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot, three-component procedures that include condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . These methods are efficient and yield high amounts of the desired product under mild conditions.
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
5-Isobutyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry . In medicinal chemistry, pyrazole derivatives are known for their diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . In the field of chemistry, pyrazoles serve as versatile scaffolds for the synthesis of more complex molecules . Industrially, pyrazoles are used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Isobutyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-pyrazole
- 5-Amino-1-phenyl-1H-pyrazole
- 1-Phenyl-3-methyl-1H-pyrazole
Uniqueness
5-Isobutyl-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The isobutyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes . This makes it a valuable compound for the development of new pharmaceuticals and other applications .
Properties
CAS No. |
3191-86-4 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1-phenylpyrazole |
InChI |
InChI=1S/C13H16N2/c1-11(2)10-13-8-9-14-15(13)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
HROKYPLYBSHRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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